"Anticancer agent 187" chemical structure and synthesis
"Anticancer agent 187" chemical structure and synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of two distinct compounds referred to as "Anticancer agent 187": ICRF-187 (Dexrazoxane) , a topoisomerase II inhibitor and cardioprotective agent, and NS-187 (Bafetinib) , a dual Bcr-Abl/Lyn tyrosine kinase inhibitor. This document covers their chemical structures, synthesis, mechanisms of action, quantitative data, and relevant experimental protocols.
Part 1: ICRF-187 (Dexrazoxane)
Dexrazoxane is a bisdioxopiperazine agent recognized for its role as a catalytic inhibitor of topoisomerase II and as the only clinically approved cardioprotective agent against anthracycline-induced cardiotoxicity.
Chemical Structure
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IUPAC Name: (+)-(S)-4,4'-Propylenedi-2,6-piperazinedione
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Chemical Formula: C₁₁H₁₆N₄O₄
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Molecular Weight: 268.27 g/mol
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CAS Number: 24584-09-6
Synthesis
The synthesis of Dexrazoxane can be achieved through the cyclization of (S)-1,2-diaminopropane-tetraacetic acid. A general synthetic approach is as follows[1][2][3]:
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(S)-1,2-diaminopropane-tetraacetic acid is reacted with ammonium formate in N,N-dimethylformamide (DMF) .
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The mixture is heated to approximately 150°C, and the reaction proceeds with the removal of water.
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After the reaction is complete, the mixture is concentrated.
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Purification is carried out by recrystallization from a solvent system such as DMF and ethanol to yield Dexrazoxane.
A described laboratory-scale preparation involves heating (S)-1,2-diaminopropane-tetraacetic acid (10g) with ammonium formate (20.6g) in DMF (50ml) at 150°C for 10 hours, with water removal. The crude product is then purified by recrystallization from DMF and ethanol to yield pure Dexrazoxane[1].
Mechanism of Action
Dexrazoxane's biological effects are primarily attributed to two mechanisms:
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Topoisomerase II Inhibition: Dexrazoxane and its analogues act as catalytic inhibitors of topoisomerase II. They lock the enzyme in a closed-clamp conformation around DNA, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and ultimately, apoptosis in rapidly dividing cancer cells[4]. The inhibition of topoisomerase IIα is central to its anticancer effects, while the interaction with topoisomerase IIβ in cardiomyocytes is linked to its cardioprotective properties.
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Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in vivo to an open-ring metabolite, ADR-925. This metabolite is a strong iron chelator. In the context of anthracycline-induced cardiotoxicity, it is believed to chelate iron, thereby preventing the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS) and cause oxidative damage to cardiac tissue.
The following diagram illustrates the signaling pathway of Dexrazoxane leading to apoptosis.
Caption: Dexrazoxane inhibits Topoisomerase II, leading to DNA damage and apoptosis.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| Pharmacokinetics (Human) | |||
| Elimination Half-Life | ~2.5 hours | Intravenous infusion | |
| Plasma Clearance | 15.3 L/h/m² | At a dosage ratio of 10:1 of Dexrazoxane:Doxorubicin | |
| Urinary Excretion | 42% of the administered dose | 500 mg/m² dose | |
| Pharmacokinetics (Rat) | |||
| Elimination Half-Life | ~20 minutes | Intravenous administration of 20 mg/kg |
Experimental Protocols
Topoisomerase II DNA Relaxation Assay:
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Substrate: Kinetoplast DNA (kDNA) is used as the substrate.
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Enzyme: Recombinant human topoisomerase IIα or IIβ.
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Reaction Buffer: 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin (pH 7.5).
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Procedure:
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Incubate the enzyme with kDNA in the reaction buffer containing Dexrazoxane or vehicle (e.g., 1% DMSO) for 30 minutes at 37°C.
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Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
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Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in catenated kDNA network.
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay in Cardiomyocytes:
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Cell Culture: Plate neonatal rat cardiomyocytes in appropriate culture vessels.
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Treatment:
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Pre-treat the cells with Dexrazoxane for a specified period (e.g., 3 hours).
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Add the cytotoxic agent (e.g., daunorubicin) and incubate for a further period (e.g., 3 hours).
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Wash the cells and incubate in fresh media for 48 hours.
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LDH Measurement:
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Collect the cell culture medium.
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Determine the LDH activity in the medium using a kinetic assay by measuring the rate of NAD⁺ reduction to NADH at 340 nm.
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Increased LDH release indicates increased cytotoxicity.
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Part 2: NS-187 (Bafetinib)
Bafetinib is a second-generation tyrosine kinase inhibitor designed to be a potent and selective dual inhibitor of Bcr-Abl and the Src family kinase Lyn. It was developed to overcome resistance to imatinib in the treatment of chronic myeloid leukemia (CML).
Chemical Structure
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IUPAC Name: (S)-N-(3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl)-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)-3-(trifluoromethyl)benzamide
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Chemical Formula: C₃₀H₃₁F₃N₈O
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Molecular Weight: 576.61 g/mol
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CAS Number: 859212-16-1
Synthesis
Bafetinib was rationally designed based on the chemical structure of imatinib. The synthesis involves modifications to improve binding affinity and potency against Bcr-Abl kinase. While a detailed step-by-step protocol is proprietary, the key structural modifications from imatinib include:
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Addition of a trifluoromethyl group: This enhances hydrophobic interactions with the kinase domain.
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Substitution of the pyridine ring with a more hydrophilic pyrimidine ring: This improves solubility.
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Introduction of a pyrrolidine derivative: This enhances hydrogen bonding interactions.
The general synthetic strategy would involve the coupling of key intermediates representing these modified structural motifs.
Mechanism of Action
Bafetinib is a potent inhibitor of the Bcr-Abl fusion protein tyrosine kinase, which is the hallmark of Philadelphia chromosome-positive (Ph+) leukemias like CML. It also inhibits the Src-family kinase Lyn, which is often overexpressed in imatinib-resistant CML. By inhibiting these kinases, Bafetinib blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.
The following diagram illustrates the signaling pathways inhibited by Bafetinib.
Caption: Bafetinib inhibits Bcr-Abl and Lyn, blocking pro-survival signaling.
Quantitative Data
| Parameter | Value | Conditions | Reference |
| In Vitro Potency | |||
| Bcr-Abl Kinase IC₅₀ | 5.8 nM | Cell-free assay | |
| Lyn Kinase IC₅₀ | 19 nM | Cell-free assay | |
| K562 cells (Bcr-Abl+) IC₅₀ | 11 nM | Cell proliferation assay | |
| KU812 cells (Bcr-Abl+) IC₅₀ | 22 nM | Cell proliferation assay | |
| Pharmacokinetics (Human) | |||
| Mean Cmax (Dose 1) | 143 ± 99 ng/mL | 240 or 360 mg oral dose | |
| Mean Cmax (Dose 2) | 247 ± 73 ng/mL | 12 hours after first dose | |
| Mean AUC₀₋₁₂ (Dose 1) | 660 ± 431 ng/mLhr | ||
| Mean AUC₀₋₁₂ (Dose 2) | 1174 ± 534 ng/mLhr | ||
| Mean Tmax | 5-6 hours |
Experimental Protocols
Bcr-Abl Kinase Assay:
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Reaction Mixture: Prepare a 25 µL reaction mixture containing a peptide substrate (250 µM), [γ-³³P]ATP, and cold ATP (20 µM) in a suitable kinase buffer.
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Enzyme: Use recombinant Bcr-Abl kinase at a concentration of 10 nM.
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Procedure:
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Add Bafetinib at various concentrations to the reaction mixture.
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Initiate the reaction by adding the enzyme.
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Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour).
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Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable method like the SignaTECT protein tyrosine kinase assay system.
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Cell Proliferation (MTT) Assay:
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Cell Seeding: Plate leukemia cell lines (e.g., K562, KU812) in 96-well plates at an appropriate density (e.g., 1 x 10³ to 5 x 10³ cells/well).
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Treatment: Add serial dilutions of Bafetinib to the wells and incubate for 3 days.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
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Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
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Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC₅₀ values by fitting the data to a dose-response curve.
References
- 1. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]
- 2. CN102952088B - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 3. CN113636980A - Preparation method of dexrazoxane - Google Patents [patents.google.com]
- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
